Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate
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Overview
Description
Ethyl 7-methyl-1,4-dioxaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C12H20O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)5-4-6-12(9-11)15-7-8-16-12/h3-9H2,1-2H3 |
InChI Key |
LGVZJAAGYBDPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1)OCCO2)C |
Origin of Product |
United States |
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